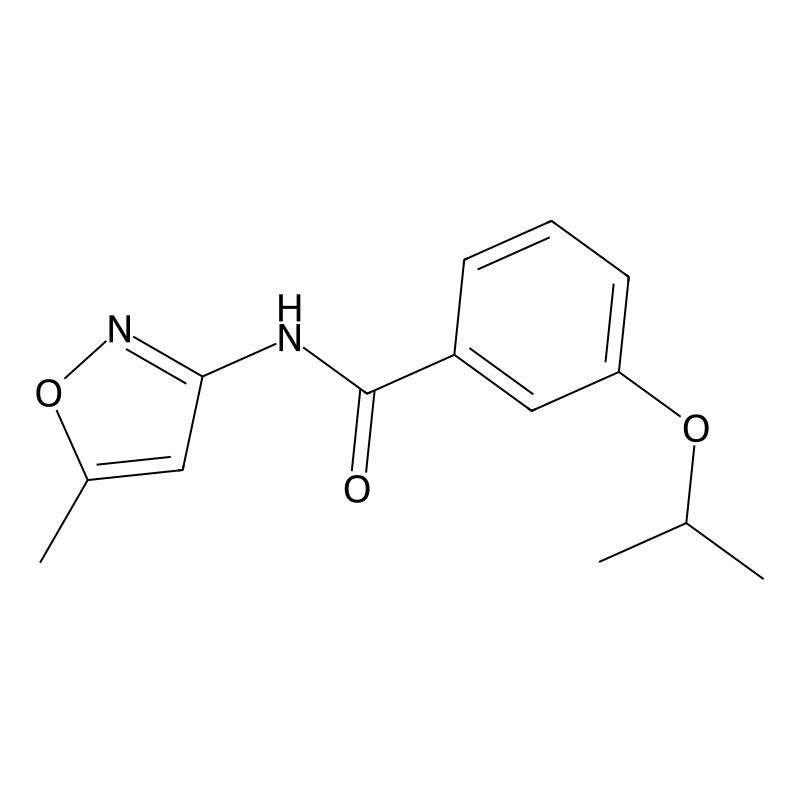

N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-yloxy)benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-yloxy)benzamide is a synthetic organic compound classified under the benzamide family. Its molecular formula is C15H17N3O3, and it has a molecular weight of 287.31 g/mol. The compound features a unique structure that includes a 1,2-oxazole ring and a propan-2-yloxy group attached to a benzamide moiety. This structural configuration may confer specific chemical properties and biological activities that are of interest in pharmaceutical research and development .

The chemical reactivity of N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-yloxy)benzamide can be attributed to its functional groups. The oxazole ring may participate in electrophilic aromatic substitution reactions, while the amide bond can undergo hydrolysis under acidic or basic conditions. Additionally, the propan-2-yloxy group may be involved in nucleophilic substitution reactions, potentially leading to the formation of various derivatives .

Research indicates that N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-yloxy)benzamide exhibits notable biological activities. It has been studied for its potential anticonvulsant properties, showing efficacy similar to established drugs like carbamazepine. This suggests that the compound may interact with specific neurotransmitter systems or ion channels involved in seizure activity. Furthermore, its unique structure may allow for selective binding to biological targets, enhancing its therapeutic potential.

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-yloxy)benzamide typically involves multi-step organic reactions. A common approach includes:

- Formation of the Oxazole Ring: Reacting appropriate precursors such as 5-methylisoxazole with suitable reagents to create the oxazole structure.

- Amidation Reaction: The oxazole derivative is then reacted with an isocyanate or an amine to form the amide bond.

- Alkylation: Finally, the introduction of the propan-2-yloxy group can be achieved through alkylation reactions using alkyl halides or alcohols .

These steps may vary based on specific reagents and conditions used in the laboratory.

N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-yloxy)benzamide has potential applications in medicinal chemistry, particularly in developing new anticonvulsant medications. Its unique structural features may also make it suitable for further modifications leading to novel compounds with enhanced pharmacological profiles. Additionally, it could serve as a lead compound for research into other therapeutic areas such as neuropharmacology and pain management.

Interaction studies of N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-yloxy)benzamide focus on its binding affinity to various receptors and enzymes relevant to its biological activity. Preliminary findings suggest that it may interact with neurotransmitter receptors involved in seizure control. Further studies are required to elucidate its mechanism of action and potential side effects when interacting with biological systems.

Several compounds share structural similarities with N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-yloxy)benzamide. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(5-methylisoxazol-3-yl)benzenesulfonamide | Isoxazole ring; sulfonamide group | Antimicrobial activity |

| 4-(5-Methyl-4-(tosylmethyl)oxazol-2-yl)-N-(pyridin-3-ylylmethyl)benzamide | Oxazole ring; pyridine moiety | Potential anticancer activity |

| N-(4-(1-Benzoylpiperidin-4-yl)butyl)-3-(pyridin-3-yloxy)acrylamide | Piperidine ring; acrylamide structure | Analgesic properties |

Uniqueness: The presence of both an oxazole ring and a propan-2-yloxy group in N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-yloxy)benzamide distinguishes it from other compounds, potentially providing unique pharmacological effects not observed in structurally similar molecules.